3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and hydrazinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves multiple steps, starting with the bromination of a suitable precursor. The process may include nitration and subsequent hydrazinylidene formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. For example, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator can facilitate the bromination step .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Nucleophiles: Sodium azide (NaN₃), potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can lead to various substituted derivatives.
Scientific Research Applications
3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydrazinylidene moiety can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of functional groups
Properties
CAS No. |
88210-40-6 |
---|---|
Molecular Formula |
C12H7BrN4O5 |
Molecular Weight |
367.11 g/mol |
IUPAC Name |
3-bromo-5-nitro-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H7BrN4O5/c13-10-5-9(18)6-11(17(21)22)12(10)15-14-7-1-3-8(4-2-7)16(19)20/h1-6,18H |
InChI Key |
ZHFXKFJGFSRJID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2Br)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.